molecular formula C18H25ClN4O3 B2858535 Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate CAS No. 2402830-62-8

Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B2858535
CAS No.: 2402830-62-8
M. Wt: 380.87
InChI Key: GFEYBZIBJQJTBT-UHFFFAOYSA-N
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Description

Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a diazaspirodecane core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with a tert-butyl ester and a chloropyrimidine moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone or aldehyde. For instance, the reaction between a diamine such as 1,2-diaminocyclohexane and a ketone like cyclohexanone under acidic conditions can yield the spirocyclic intermediate.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group can be introduced via a nucleophilic substitution reaction. This involves reacting the spirocyclic intermediate with 2-chloropyrimidine-5-carbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms or the tert-butyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Triethylamine, various nucleophiles (amines, thiols).

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl functionalities.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrimidine derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies and the exploration of novel chemical reactions.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the diazaspirodecane core and the chloropyrimidine moiety suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds with similar structures have shown promise as therapeutic agents. This compound could be investigated for its potential to act as an enzyme inhibitor, receptor modulator, or antimicrobial agent, among other applications.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, agrochemicals, or as a precursor for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The chloropyrimidine moiety can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, while the spirocyclic core can provide structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 8-(2-fluoropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Tert-butyl 8-(2-bromopyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Tert-butyl 8-(2-methylpyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate lies in its specific combination of functional groups and the spirocyclic core. The presence of the chloropyrimidine moiety provides distinct reactivity and potential biological activity compared to its fluorine, bromine, or methyl analogs.

This detailed overview provides a comprehensive understanding of tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[45]decane-2-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O3/c1-17(2,3)26-16(25)23-9-6-18(12-23)4-7-22(8-5-18)14(24)13-10-20-15(19)21-11-13/h10-11H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEYBZIBJQJTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)C3=CN=C(N=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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